N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-methoxyphenyl)urea, also known as AM404, is a synthetic compound that has been extensively studied for its potential therapeutic benefits. It was first synthesized in the 1990s and has since been found to have numerous applications in scientific research.
Mechanism of Action
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-methoxyphenyl)urea is a potent inhibitor of the endocannabinoid transporter protein (CBT). It inhibits the reuptake of the endocannabinoid anandamide, which leads to an increase in the concentration of anandamide in the brain. Anandamide is known to have analgesic and anti-inflammatory effects, which may explain the therapeutic benefits of this compound.
Biochemical and Physiological Effects
This compound has been shown to have numerous biochemical and physiological effects. It has been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, it has been found to have anti-depressant and anxiolytic effects in animal models of depression and anxiety disorders.
Advantages and Limitations for Lab Experiments
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-methoxyphenyl)urea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and has a long shelf life. However, there are some limitations to the use of this compound in lab experiments. It is highly lipophilic and can be difficult to dissolve in aqueous solutions. Additionally, it has been shown to have some toxicity in animal models at high doses.
Future Directions
There are several future directions for the study of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-methoxyphenyl)urea. One area of research is the development of more potent and selective inhibitors of the endocannabinoid transporter protein. Another area of research is the investigation of the potential therapeutic benefits of this compound in human clinical trials. Additionally, the mechanism of action of this compound and its effects on other neurotransmitter systems should be further investigated. Finally, the potential use of this compound in combination with other drugs for the treatment of various diseases should be explored.
Synthesis Methods
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-methoxyphenyl)urea is synthesized by reacting N-(3-methoxyphenyl)urea with 1-cyclohexene-1-ethanamine in the presence of a catalytic amount of palladium on carbon. The reaction takes place under mild conditions and yields a high percentage of the desired product. The purity of the product can be further improved by recrystallization from a suitable solvent.
Scientific Research Applications
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-methoxyphenyl)urea has been extensively studied for its potential therapeutic benefits. It has been found to have analgesic, anti-inflammatory, and neuroprotective effects. It has also been shown to have potential applications in the treatment of epilepsy, depression, and anxiety disorders.
properties
IUPAC Name |
1-[2-(cyclohexen-1-yl)ethyl]-3-(3-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-20-15-9-5-8-14(12-15)18-16(19)17-11-10-13-6-3-2-4-7-13/h5-6,8-9,12H,2-4,7,10-11H2,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGBTVDCZXMMDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCCC2=CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.